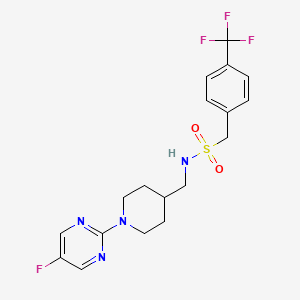

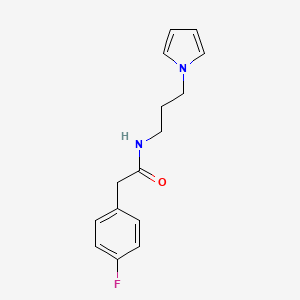

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenyl)acetamide, also known as FPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPEA is a derivative of the popular drug, acetaminophen, and is being studied for its potential to modulate the endocannabinoid system, which plays a crucial role in regulating various physiological processes.

Scientific Research Applications

Pharmacological Research

- Radioligand Development for PET Imaging : A study detailed the synthesis and application of a compound for imaging the translocator protein (18 kDa) with PET, highlighting the process of labeling with fluorine-18 for in vivo imaging. This suggests that similar compounds, including N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenyl)acetamide, may have applications in developing novel imaging agents for various biological targets (Dollé et al., 2008).

Anticancer and Antitumor Activity

- Antitumor Acetamide Derivatives : Research on novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a biologically active pyrazole moiety demonstrated significant antitumor activity. This indicates the potential for structurally related acetamide compounds in anticancer drug development (Alqasoumi et al., 2009).

Kinase Inhibition for Cancer Therapy

- Src Kinase Inhibitory and Anticancer Activities : A study focused on thiazolyl N-benzyl-substituted acetamide derivatives, which were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This suggests potential applications in designing kinase inhibitors for cancer therapy (Fallah-Tafti et al., 2011).

Metabolic Stability Improvement

- Improving Metabolic Stability : Investigations into various 6,5-heterocycles aimed at improving the metabolic stability of PI3K/mTOR dual inhibitors, demonstrating the role of acetamide derivatives in enhancing drug stability and efficacy (Stec et al., 2011).

Spectroscopic and Quantum Mechanical Studies

- Bioactive Benzothiazolinone Acetamide Analogs : A study conducted spectroscopic, quantum mechanical studies, and ligand-protein interactions on bioactive benzothiazolinone acetamide analogs, also modeling their photovoltaic efficiency, indicating the compound's potential in photovoltaic applications and as a ligand for protein interactions (Mary et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to target the insect ryanodine receptor , which is a promising target for the development of novel insecticides .

Mode of Action

It can be inferred from similar compounds that they may act as possible activators of the insect ryanodine receptor .

Biochemical Pathways

Based on the target of action, it can be inferred that the compound may affect the calcium signaling pathway, as the ryanodine receptor is a calcium channel in the sarcoplasmic reticulum of cells .

Result of Action

Similar compounds have shown moderate to high insecticidal activities against certain insects .

properties

IUPAC Name |

2-(4-fluorophenyl)-N-(3-pyrrol-1-ylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O/c16-14-6-4-13(5-7-14)12-15(19)17-8-3-11-18-9-1-2-10-18/h1-2,4-7,9-10H,3,8,11-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIJLMBTECOJSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCNC(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)

![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)

![5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2565621.png)

![2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2565634.png)